molecular formula C12H14F3N B1428839 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine CAS No. 1343819-12-4

2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine

Cat. No.: B1428839
CAS No.: 1343819-12-4
M. Wt: 229.24 g/mol
InChI Key: MTTDMGKJIKPRFW-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine is a chemical compound with the molecular formula C12H14F3N and a molecular weight of 229.24 g/mol . This compound features a cyclopentane ring substituted with a trifluoromethylphenyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine can be achieved through several methods. One common approach involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive, easy-to-handle materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines.

Scientific Research Applications

2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-thiol: Contains a thiol group in place of the amine.

    2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-carboxylic acid: Features a carboxylic acid group instead of an amine.

Uniqueness

2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine is unique due to its combination of a trifluoromethyl group and an amine group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-4-8(10)9-5-3-7-11(9)16/h1-2,4,6,9,11H,3,5,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTDMGKJIKPRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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